molecular formula C14H18O2 B2521816 2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane CAS No. 1212189-72-4

2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane

Cat. No.: B2521816
CAS No.: 1212189-72-4
M. Wt: 218.296
InChI Key: QAQGJZCQRVHRFG-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane is an organic compound characterized by a bicyclic structure with a methoxyphenoxy group attached. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane typically involves the reaction of 2-methoxyphenol with a bicyclo[2.2.1]heptane derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of the bicyclo[2.2.1]heptane derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic or quinone derivatives, while substitution reactions can produce halogenated or nitrated compounds .

Scientific Research Applications

2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for various applications .

Properties

IUPAC Name

2-(2-methoxyphenoxy)bicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-15-12-4-2-3-5-13(12)16-14-9-10-6-7-11(14)8-10/h2-5,10-11,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQGJZCQRVHRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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